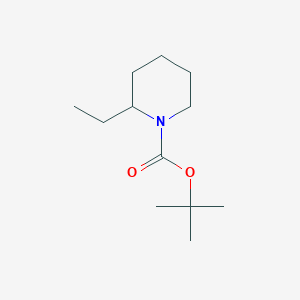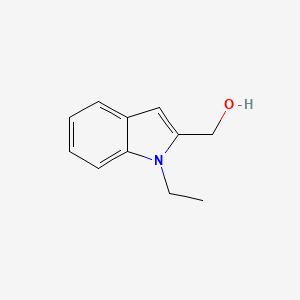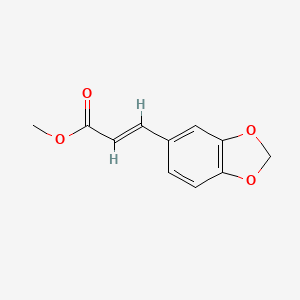![molecular formula C14H21NO2 B3136036 Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate CAS No. 40871-03-2](/img/structure/B3136036.png)
Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate
Descripción general
Descripción
“Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate” is a chemical compound with the molecular formula C14H21NO2 . It is offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with a methyl group attached to the second carbon and a 3-phenylpropylamino group attached to the third carbon . The molecular weight of the compound is 235.32 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis :
- Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate is used in the asymmetric synthesis of pharmacologically active compounds. For instance, its derivative (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was synthesized using a hydrolytic kinetic resolution method. This technique is crucial for obtaining optically active pharmaceuticals (A. Narsaiah & J. Kumar, 2011).
Stereoselective Synthesis :
- This compound plays a role in the stereoselective synthesis of certain compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate. This compound is a key material in synthesizing specific receptor antagonists, demonstrating the molecule's importance in medicinal chemistry (H. Zhong et al., 1999).
Microbial Biotransformation :
- The molecule and its related derivatives are subjects of microbial biotransformations. Various chiral aromatic compounds, including 2-methyl-3-phenylpropionic acid and related esters, have been prepared using microbial biotransformations, highlighting the potential of biocatalysis in the synthesis of chiral molecules (M. Contente et al., 2012).
Chemical Reactions and Derivatives :
- Research has been conducted on the reactions between alkyl propiolates and aminophenols or hydroxyphenols, demonstrating the versatility of this compound in creating diverse chemical derivatives (I. Yavari et al., 2006).
Polymorphism and Molecular Interactions :
- Studies on the hydrogen bonding and polymorphism of amino alcohol salts, related to this compound, have provided insights into molecular interactions and crystallography, crucial for understanding the physical properties of chemical compounds (Nina Podjed & B. Modec, 2022).
Análisis Bioquímico
Biochemical Properties
Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic flux .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it has been found to alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain dehydrogenases, thereby affecting metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on metabolic pathways and cellular function. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, fatty acid oxidation, and energy production. These interactions influence metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is essential for its biochemical activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for the compound’s role in modulating biochemical pathways and cellular processes .
Propiedades
IUPAC Name |
methyl 2-methyl-3-(3-phenylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12(14(16)17-2)11-15-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNNDBUVZKUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225677 | |
| Record name | Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40871-03-2 | |
| Record name | Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40871-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-N-phenyldibenzo[b,d]furan](/img/structure/B3135954.png)
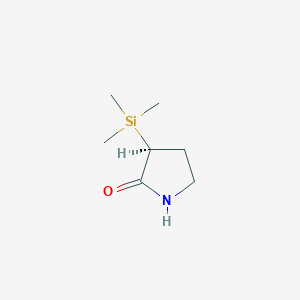

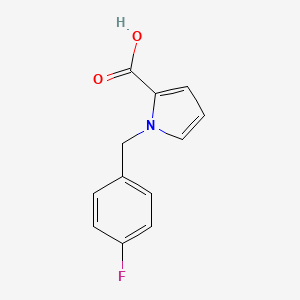


![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3136006.png)
![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)


